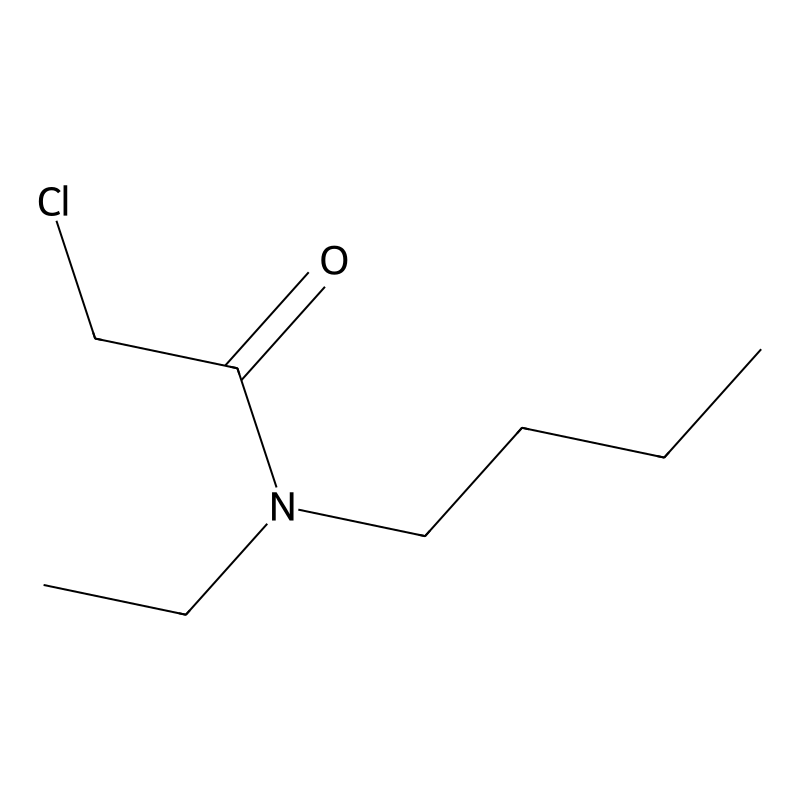

N-butyl-2-chloro-N-ethylacetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-butyl-2-chloro-N-ethylacetamide is a synthetic organic compound with the molecular formula and a molecular weight of approximately 177.68 g/mol. It is classified as an amide and contains both an ethyl and a butyl group attached to the nitrogen atom, along with a chlorine substituent on the carbon adjacent to the carbonyl group. This compound is recognized for its potential applications in pharmaceuticals and chemical synthesis, particularly in the development of various bioactive molecules.

- Nucleophilic Substitution Reactions: The chlorine atom can be displaced by nucleophiles, leading to the formation of various derivatives.

- Formation of Weinreb Amides: This compound can be converted into Weinreb amides, which are useful intermediates in organic synthesis, particularly for forming ketones when reacted with Grignard reagents or organolithium compounds .

- Hydrolysis: Under acidic or basic conditions, N-butyl-2-chloro-N-ethylacetamide can hydrolyze to yield the corresponding carboxylic acid and amine.

N-butyl-2-chloro-N-ethylacetamide can be synthesized through several methods:

- Direct Chlorination: Ethyl N-butylacetamide can be chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 2-position.

- Alkylation Reactions: The synthesis may also involve alkylation of N-ethylacetamide using butyl chloride under basic conditions.

- Amidation: Reacting butyryl chloride with N-ethylamine can yield N-butyl-2-chloro-N-ethylacetamide through amidation processes.

N-butyl-2-chloro-N-ethylacetamide finds applications in:

- Pharmaceutical Development: It serves as an intermediate for synthesizing bioactive compounds.

- Chemical Synthesis: Utilized in various organic reactions to create more complex molecules.

- Research: Employed in laboratory settings for studying reaction mechanisms involving amides and chlorinated compounds.

While specific interaction studies involving N-butyl-2-chloro-N-ethylacetamide are scarce, compounds with similar structures have been investigated for their interactions with enzymes and receptors. For instance, chloroacetamides have been shown to interact with acetylcholinesterase and other biological targets, suggesting that N-butyl-2-chloro-N-ethylacetamide may also exhibit similar interactions that warrant further investigation.

Several compounds share structural similarities with N-butyl-2-chloro-N-ethylacetamide. Here are a few notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| N-methyl-2-chloro-N-butyramide | Contains a methyl group instead of ethyl; used in similar applications. | |

| 2-chloro-N-(2-ethylphenyl)acetamide | Features an aromatic ring; potential for different biological activity. | |

| N-propyl-2-chloro-N-methylacetamide | Propyl group instead of butyl; used for similar synthetic pathways. |

Uniqueness

N-butyl-2-chloro-N-ethylacetamide is unique due to its combination of aliphatic chains and a chlorinated amide structure, which may confer distinct reactivity patterns compared to its analogs. Its potential applications in pharmaceutical synthesis make it a compound of interest for further research and development in medicinal chemistry.